3-Hexanol
Overview
Description
3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic chemical compound with the molecular formula C6H14O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a six-carbon chain. This compound is a colorless liquid with a pleasant odor and is naturally found in the flavor and aroma of plants such as pineapple. It is commonly used as a food additive to enhance flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexanol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of unsaturated hexane compounds such as 3-hexyne, followed by oxidation.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-hexanone. This process uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.
Chemical Reactions Analysis
3-Hexanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Hydrogen chloride (HCl), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 3-Hexanone.
Reduction: Hexane.
Substitution: 3-Chlorohexane.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hexanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Hexanol can be compared with other similar compounds, such as:
1-Hexanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different reactivity and physical properties compared to this compound.
2-Hexanol: A secondary alcohol with the hydroxyl group attached to the second carbon atom. It shares some similarities with this compound but has different steric and electronic effects.
3-Hexanone: A ketone with a carbonyl group instead of a hydroxyl group.
Uniqueness of this compound: this compound’s unique position of the hydroxyl group on the third carbon atom gives it distinct chemical and physical properties. Its ability to participate in various chemical reactions and its pleasant odor make it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
hexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCHHNOQQHDWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862314 | |
Record name | 3-Hexanol | |
Source | EPA DSSTox | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS], colourless liquid | |
Record name | 3-Hexanol | |
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Record name | 3-Hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
133.00 to 135.00 °C. @ 760.00 mm Hg | |
Record name | 3-Hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions | |
Record name | 3-Hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |
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Record name | 3-Hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.818-0.822 (20°) | |
Record name | 3-Hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
4.81 [mmHg] | |
Record name | 3-Hexanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9656 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
623-37-0 | |
Record name | 3-Hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-37-0 | |
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Record name | 3-Hexanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623370 | |
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Record name | 3-HEXANOL | |
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Record name | 3-Hexanol | |
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Record name | 3-Hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862314 | |
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Record name | Hexan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.810 | |
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Record name | 3-HEXANOL | |
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Record name | 3-Hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hexanol?
A1: this compound has a molecular formula of C6H14O and a molecular weight of 102.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. [, , , , ] These include:
- 13C NMR: This technique helps determine the structure and conformation of this compound. []
- IR Spectroscopy: Provides information about the functional groups present in this compound, particularly the hydroxyl group. [, ]
- 1H NMR: Offers insights into the stereochemistry of this compound, especially when analyzing its diastereomeric camphorsulfonate esters. []
- UV-Vis Spectroscopy: Used to characterize this compound p-hydroxybenzoate and its sunscreen properties. []
Q3: Is there information on the stability of this compound under various conditions?
A3: While specific stability studies on this compound alone are limited within the provided research, some information can be inferred:
- Thermal Stability: this compound likely possesses good thermal stability as it is often used in reactions involving heat. []
- Oxidation: this compound can be oxidized to 3-hexanone by specific enzymes like the polyvinyl alcohol-degrading enzyme produced by Pseudomonas O-3. []
Q4: Are there any catalytic applications of this compound?
A4: While not directly used as a catalyst, this compound plays a role in catalytic reactions:
- Solvent: this compound is used as a solvent in reactions studying the catalytic activity of titanium silicalite-1 in n-hexane oxidation. []
- Reactant: In the presence of tungsten hexachloride (WCl6) catalyst, this compound reacts with levulinic acid to produce 3-hexyl levulinate, a potential fuel additive. []
Q5: How does the structure of this compound affect its properties?
A5: The position of the hydroxyl group on the hexane chain influences the compound's properties:
- Oxidation: Scedosporium sp. A-4 preferentially oxidizes 2-alcohols to methyl ketones, showing less activity with this compound compared to 2-hexanol. []
- Enantioselectivity: Cholamide exhibits high enantioselectivity for 2,2-dimethyl-3-hexanol compared to other isomers, highlighting the impact of methyl group positioning on molecular recognition and chiral separation. [, ]
Q6: Is there any information available on the toxicity of this compound?
A6: While not explicitly addressed in the provided research, it's crucial to note that handling any chemical, including this compound, requires appropriate safety measures. Consulting safety data sheets and following established laboratory procedures is essential.
Q7: What analytical techniques are used to detect and quantify this compound?
A7: Various analytical methods are employed to study this compound:
- Gas Chromatography (GC): Used to analyze volatile compounds, including this compound, in various applications:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of this compound in complex mixtures:
- Solid-Phase Microextraction (SPME) coupled with GC-MS: This method is particularly useful for analyzing volatile compounds in food samples:
Q8: What are some applications of this compound?
A8: this compound is primarily used as:
- Flavoring Agent: It contributes to the characteristic aroma of certain foods, as seen in its presence in pandan leaves. [, ]
- Chemical Intermediate: Used in the synthesis of other chemicals, including pharmaceuticals. [, ]
Q9: What are some areas of ongoing research related to this compound?
A9: Research involving this compound includes:
- Plant Science: Investigating the role of this compound as a volatile compound in plant defense mechanisms and its influence on insect behavior. [, ]
- Food Science: Analyzing the presence and changes in this compound content during food processing and its impact on flavor profiles. [, , ]
- Biochemistry: Studying the enzymes that metabolize this compound and their potential applications. [, ]
- Materials Science: Exploring the use of this compound in the synthesis and modification of materials. []
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